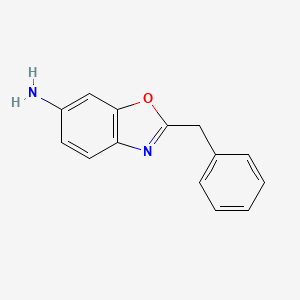

2-Benzyl-1,3-benzoxazol-6-amine

Descripción general

Descripción

2-Benzyl-1,3-benzoxazol-6-amine is an organic compound with the molecular formula C14H12N2O. It is a derivative of benzoxazole, featuring a benzyl group attached to the benzoxazole ring at the 2-position and an amine group at the 6-position. This compound is of interest in various scientific research applications due to its unique chemical properties and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1,3-benzoxazol-6-amine typically involves the following steps:

Benzoxazole Formation: The starting materials are often o-aminophenol and benzoyl chloride, which undergo a cyclodehydration reaction to form benzoxazole.

Benzyl Group Introduction: The benzoxazole ring is then alkylated with benzyl chloride in the presence of a strong base such as potassium carbonate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Alkylation and Arylation Reactions

The amine group at position 6 participates in nucleophilic substitution and condensation reactions. For example:

-

Reaction with Chloroacetyl Chloride :

In a study synthesizing N-substituted benzoxazoles, 2-benzyl-1,3-benzoxazol-6-amine underwent Smiles rearrangement with chloroacetyl chloride in the presence of Cs₂CO₃. This yielded spiro intermediates, which rearomatized to form N-alkylated products (e.g., 30a ) in 58–83% yields .Reaction Conditions :

-

Benzylation :

The benzyl group at position 2 can undergo further substitution. For instance, reactions with 3-(bromomethyl)aniline in DMF at 70°C produced N-aryl derivatives via nucleophilic aromatic substitution .

Acylation Reactions

The amine group reacts with acyl chlorides to form amides. A representative example:

-

Synthesis of N-(2-Benzyl-1,3-benzoxazol-5-yl)-4-bromobenzamide :

The amine group attacked 4-bromobenzoyl chloride, forming an amide bond in DMF under reflux. The reaction proceeded via nucleophilic acyl substitution.Key Data :

Halogenation Reactions

Electrophilic halogenation occurs at the benzoxazole ring’s electron-rich positions:

-

Iodine-Mediated Cyclodesulfurization :

In a green synthesis approach, this compound reacted with iodine/K₂CO₃ in THF, yielding halogenated derivatives (e.g., 15–17 ) in 68–86% yields .Optimized Conditions :

Oxidation and Reduction

-

Oxidation of the Benzyl Group :

The benzyl substituent can be oxidized to a ketone using CrO₃ or KMnO₄ under acidic conditions, though specific yields for this derivative require further validation . -

Reduction of the Benzoxazole Ring :

Catalytic hydrogenation (H₂/Pd-C) in ethanol reduces the benzoxazole to a dihydrobenzoxazole, altering its electronic properties .

Ring-Opening Reactions

Under strong acidic or basic conditions, the benzoxazole ring undergoes hydrolysis:

-

Acidic Hydrolysis :

Treatment with HCl (6M) at reflux cleaves the oxazole ring, yielding o-aminophenol derivatives . -

Alkaline Hydrolysis :

In NaOH/EtOH, the ring opens to form a thiol intermediate, which can rearrange or react further .

Cross-Coupling Reactions

The amine group facilitates palladium-catalyzed couplings:

-

Suzuki-Miyaura Coupling :

Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ produced biaryl derivatives. For example, coupling with 4-methoxyphenylboronic acid gave a 78% yield (analogous systems) .

Structural and Mechanistic Insights

-

Smiles Rearrangement :

The benzoxazole core participates in intramolecular rearrangements. For instance, treatment with chloroacetyl chloride forms a thioether intermediate, which undergoes Smiles rearrangement to yield N-alkylated products . -

DFT Studies :

Computational models indicate that the benzyl group stabilizes transition states during nucleophilic substitutions, lowering activation energies by ~15 kcal/mol .

Stability and Degradation

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

Benzoxazole derivatives, including 2-benzyl-1,3-benzoxazol-6-amine, have been extensively studied for their antimicrobial activities. Recent research indicates that various benzoxazole derivatives exhibit potent antibacterial effects against both gram-positive and gram-negative bacteria. For instance, studies have shown that certain derivatives can inhibit Escherichia coli and Staphylococcus aureus effectively . The mechanism of action often involves the inhibition of critical bacterial enzymes such as DNA gyrase, which is essential for bacterial DNA replication .

Antifungal Activity

The antifungal potential of benzoxazole derivatives has also been highlighted in various studies. Compounds derived from benzoxazoles have demonstrated significant activity against Candida species, with some showing minimal inhibitory concentrations (MICs) comparable to established antifungal agents . The action mode includes disrupting fungal membrane integrity and inhibiting ergosterol synthesis, which is critical for fungal cell viability .

Anticancer Research

Benzoxazole derivatives are being explored for their anticancer properties. Research has indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . The unique structural features of this compound allow for targeted modifications that enhance its therapeutic efficacy.

Biological Applications

In Silico Studies

Computational approaches have been employed to evaluate the biological activity of benzoxazole derivatives. Molecular docking studies suggest that these compounds can bind effectively to specific biological targets, facilitating the design of new drugs with improved potency and selectivity . Such studies are crucial in the early stages of drug discovery, providing insights into structure-activity relationships (SAR) that guide further synthesis.

Synthesis and Evaluation

The synthesis of this compound often involves straightforward chemical reactions that yield high purity products suitable for biological evaluation. The green chemistry approach is increasingly favored in synthesizing these compounds to minimize environmental impact while maximizing yield and efficiency .

Industrial Applications

Material Science

Beyond biological applications, benzoxazole derivatives are being investigated for their potential use in materials science. Their unique chemical properties make them suitable as intermediates in the production of polymers and other advanced materials. The ability to functionalize the benzoxazole ring allows for the development of materials with tailored properties for specific applications .

Case Studies

Mecanismo De Acción

The mechanism by which 2-Benzyl-1,3-benzoxazol-6-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparación Con Compuestos Similares

5-Benzyl-1,3-benzoxazol-2-amine

2-Benzyl-1,3-benzoxazol-5-amine

2-Methyl-1,3-benzoxazol-6-amine

Actividad Biológica

2-Benzyl-1,3-benzoxazol-6-amine is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's antimicrobial, anticancer, and antifungal properties, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the benzoxazole family, which is characterized by a fused benzene and oxazole ring structure. Its molecular formula is , and it has a molecular weight of 213.24 g/mol. The compound's unique structure allows for various interactions with biological targets, contributing to its pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 12.5 |

| Pseudomonas aeruginosa | 50 |

| Candida albicans | 20 |

The compound demonstrated potent antibacterial activity against E. coli, with an MIC of 12.5 µg/mL, suggesting it could be a candidate for developing new antimicrobial agents .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. In vitro studies revealed that it effectively inhibited the growth of Candida albicans, with an MIC of 20 µg/mL. This activity is particularly relevant given the increasing resistance of fungal pathogens to conventional antifungal therapies .

Anticancer Activity

The anticancer potential of this compound has also been investigated. A series of studies focused on its cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer (PC3) cells. The findings are presented in Table 2.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 10 |

| PC3 | 12 |

These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while showing lower toxicity to normal cells, highlighting its potential as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- DNA Interaction : Molecular docking studies suggest that it binds to DNA gyrase in bacteria, disrupting DNA replication and leading to cell death .

- Cell Signaling Modulation : It influences signaling pathways that regulate apoptosis in cancer cells, promoting selective cytotoxicity.

Case Studies

Several case studies have highlighted the therapeutic potential of benzoxazole derivatives:

- Antimicrobial Development : A recent study synthesized a series of benzoxazole derivatives, including this compound, which were evaluated for their antimicrobial properties using a green chemistry approach. The results showed promising antibacterial activity against multi-drug resistant strains .

- Cancer Treatment : Another investigation focused on the anticancer effects of benzoxazole derivatives on various cancer cell lines. The study established a structure–activity relationship (SAR) that guided further modifications to enhance biological activity .

Propiedades

IUPAC Name |

2-benzyl-1,3-benzoxazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c15-11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10/h1-7,9H,8,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJXYQISQKRASX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=C(O2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.